Butyl hexyl phthalate
Description
Properties
CAS No. |
88216-60-8 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-10-14-22-18(20)16-12-9-8-11-15(16)17(19)21-13-6-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
InChI Key |
LKVQWLUFJXBHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Formation of Monoester : Phthalic anhydride reacts with one equivalent of n-butanol to form mono-butyl phthalate.
- Diester Formation : The monoester further reacts with 1-hexanol to yield this compound.
The general reaction equation is:
$$
\text{Phthalic anhydride} + \text{n-butanol} + \text{1-hexanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{H}_2\text{O}
$$
Key Parameters
- Molar Ratios : A molar ratio of 1:2.1–5.0 (phthalic anhydride to total alcohol) is optimal for maximizing diester yield.
- Temperature : Reactions are conducted at 120–240°C, depending on catalyst type.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid (pTSA) or aluminum oxide (Al$$2$$O$$3$$) are commonly used.
Catalytic Systems and Their Efficiency
Catalysts significantly influence reaction kinetics and product purity.
Homogeneous Acid Catalysts
Heterogeneous Catalysts
Composite Catalysts
- Weak acid with co-catalysts :
Optimization of Reaction Conditions
Temperature and Time
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| pTSA | 130–135 | 3 | 88 |
| Al$$2$$O$$3$$ | 180–210 | 3–4 | 98 |
| Composite | 100–200 | 0.5–2 | 90 |
Solvent-Free vs. Solvent-Assisted Reactions
- Solvent-free : Preferred for industrial scalability; reduces post-reaction purification.
- Toluene or hexane : Used to azeotropically remove water, shifting equilibrium toward ester formation.
Purification and Characterization
Post-Reaction Processing
Analytical Validation
- Refractive Index : 1.485–1.490 (25°C).
- GC/MS Analysis : Confirms absence of residual alcohols and side products.
Advanced Synthesis Techniques
Ionic Liquid-Mediated Esterification
Microwave-Assisted Synthesis
- Reduces reaction time to 15–30 minutes with comparable yields.
Chemical Reactions Analysis
Reactions of Butyl Hexyl Phthalate
This compound primarily undergoes reactions typical of esters, including hydrolysis and transesterification.
2.1 Hydrolysis
In the presence of water, under acidic or basic conditions, this compound can revert to its constituent acids and alcohols. The hydrolysis reaction is represented as follows:
This reaction highlights the reversible nature of ester formation.
2.2 Saponification
Under basic conditions, esters like butyl benzyl phthalate can undergo saponification . The saponification number of benzyl butyl phthalate is 360 mg KOH/g, indicating the amount of carboxylic functional groups per molecule .
2.3 Transesterification
this compound can undergo transesterification reactions with other alcohols, leading to the exchange of alkoxy groups.
Environmental Degradation
2-Ethylhexyl butyl phthalate's production and use as a plasticizer can result in its release into the environment through various waste streams .
3.1 Abiotic Degradation
The rate constant for the vapor-phase reaction of 2-ethylhexyl butyl phthalate with photochemically-produced hydroxyl radicals is estimated to be 1.6X10-11 cu cm/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 25 hours .
3.2 Hydrolysis
The base-catalyzed second-order hydrolysis rate constant is estimated to be 0.053 L/mole-sec, corresponding to half-lives of 4.2 years and 150 days at pH values of 7 and 8, respectively .
3.3 Photolysis
2-Ethylhexyl butyl phthalate contains chromophores that absorb at wavelengths >290 nm and may be susceptible to direct photolysis by sunlight .
Environmental Fate
4.1 Air
If released to air, 2-ethylhexyl butyl phthalate will exist in both vapor and particulate phases . The vapor phase will degrade by reaction with photochemically-produced hydroxyl radicals, with a half-life of about 25 hours. The particulate phase will be removed by wet or dry deposition .
4.2 Soil
If released to soil, 2-ethylhexyl butyl phthalate is expected to have no mobility based on an estimated Koc of 1.5X10+4 . Volatilization from moist soil surfaces is not expected to be an important fate process, and biodegradation in soil and water is expected to occur .
4.3 Water
If released into water, 2-ethylhexyl butyl phthalate is expected to adsorb to suspended solids and sediment based on its estimated Koc . Volatilization from water surfaces is expected, with estimated volatilization half-lives for a model river and model lake being 32 and 240 days, respectively .
Scientific Research Applications
Butyl hexyl phthalate has several scientific research applications across various fields:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.
Medicine: In the medical field, this compound is used in the production of flexible medical tubing and blood bags.
Industry: Beyond its use in plastics, this compound is also employed in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism by which butyl hexyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can alter the normal function of these receptors, leading to disruptions in hormone regulation and associated physiological processes .
Comparison with Similar Compounds
Comparison with Similar Phthalates
Structural and Physicochemical Properties
Phthalates vary in alkyl chain length and branching, which influence their volatility, lipophilicity, and persistence. Key comparisons include:
| Compound | Alkyl Chains | Molecular Weight (g/mol) | Log P (Predicted) | Vapor Pressure (Pa, 25°C) |
|---|---|---|---|---|
| Butyl Hexyl Phthalate (BHP) | Butyl + Hexyl | ~308.4 | ~7.2 | ~1.2 × 10⁻⁵ |
| Di-n-butyl phthalate (DnBP) | Two n-butyl | 278.3 | 4.7 | 1.5 × 10⁻³ |
| Di(2-ethylhexyl) phthalate (DEHP) | Two 2-ethylhexyl | 390.6 | 9.6 | 3.0 × 10⁻⁷ |
| Hexyl octyl phthalate (HOP) | Hexyl + Octyl | 362.5 | ~9.1 | ~5.0 × 10⁻⁸ |
- Volatility : BHP’s vapor pressure (~1.2 × 10⁻⁵ Pa) is lower than DnBP (short-chain) but higher than DEHP and HOP (long-chain), indicating moderate environmental mobility .
Toxicity and Metabolic Pathways
- Acute Toxicity : Shorter-chain phthalates like DnBP exhibit higher acute toxicity (e.g., LD₅₀ in rats: ~8,000 mg/kg for DnBP vs. >20,000 mg/kg for DEHP). BHP’s intermediate chain length may result in lower acute toxicity compared to DnBP but higher than DEHP .
- Endocrine Disruption: DEHP metabolites (e.g., MEHP) are potent peroxisome proliferator-activated receptor (PPAR) agonists. BHP’s metabolites (e.g., mono-butyl or mono-hexyl phthalates) may exhibit weaker endocrine-disrupting effects due to reduced binding affinity .
- Oxidative Stress: DnBP induces reactive oxygen species (ROS) in human cells at lower concentrations (≥10 μM) compared to DEHP (≥100 μM).
Environmental Persistence and Detection
- Degradation : Longer alkyl chains (e.g., DEHP, HOP) resist hydrolysis and microbial degradation. BHP’s mixed-chain structure may degrade faster than DEHP but slower than DnBP .
- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) with Rxi-5Sil MS columns effectively separates BHP from DEHP (retention time: ~24.4 min for hexyl 2-ethylhexyl phthalate vs. ~25.1 min for DEHP) .
Regulatory and Industrial Status
- Regulations : DEHP and DnBP are restricted under REACH and the U.S. EPA due to reproductive toxicity. BHP lacks specific regulations but may fall under broad phthalate restrictions in toys and food packaging .
- Applications : BHP’s intermediate properties make it suitable for niche applications requiring balanced flexibility and low migration rates (e.g., medical tubing, adhesives) .
Q & A
Q. What novel biomarkers are being explored for assessing chronic BHP exposure in epidemiological studies?
- Methodological Answer : Oxidative stress markers (8-OHdG, malondialdehyde) and microbiome-derived metabolites (e.g., phthalate-degrading bacterial signatures) are under investigation. Multi-omics integration (metabolomics + metagenomics) enhances biomarker specificity .
Contradictions and Research Gaps
- Regulatory Divergence : The EU’s precautionary approach contrasts with the U.S. risk-assessment model, creating challenges for harmonizing safety thresholds .
- Metabolic Variability : Discrepancies in metabolite recovery between hair (long-term exposure) and urine (acute exposure) necessitate standardized biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
